3-Chloro-4-methoxybenzoic acid

Descripción general

Descripción

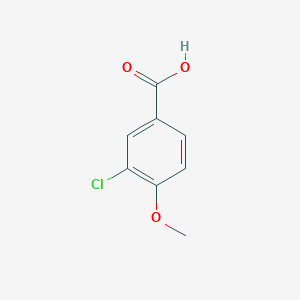

3-Chloro-4-methoxybenzoic acid (C₈H₇ClO₃, molecular weight 186.59 g/mol) is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring . It is a colorless to white crystalline solid with a melting point of 215–219°C . The compound has been isolated from fungal sources such as Bjerkandera adusta and Dactylellina haptotyla YMF1.03409, where it contributes to proteostasis modulation and microbial interactions .

Key applications include its role as a precursor in synthesizing antiplasmodial, anticancer, and anti-aging agents . Despite lacking nematicidal activity in assays against Meloidogyne incognita and Panagrellus redivivus , it exhibits notable bioactivity in other contexts, such as enhancing autophagy-lysosomal (ALP) and ubiquitin-proteasome (UPP) pathways in human fibroblasts .

Métodos De Preparación

Direct Chlorination of 4-Methoxybenzoic Acid

The most straightforward method for synthesizing 3-chloro-4-methoxybenzoic acid involves electrophilic chlorination of 4-methoxybenzoic acid. This approach leverages the directing effects of the methoxy group, which activates the aromatic ring at the ortho and para positions.

Reaction Conditions and Optimization

In a patented procedure , 4-methoxybenzoic acid undergoes chlorination using concentrated hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds in acetic acid or acetonitrile at 60–85°C, with a molar ratio of 1:1 for H₂O₂ to substrate. Key parameters include:

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 60–85°C | Lower temps reduce reaction rate; higher temps risk over-chlorination |

| H₂O₂:Substrate Ratio | 1:1 | Excess H₂O₂ leads to di- or tri-chlorinated byproducts |

| Solvent | Acetic acid | Acetonitrile increases solubility but may require longer reaction times |

| Reaction Time | 2 hours | Extended durations marginally improve yield |

Under these conditions, the monochloro product is obtained in 71% yield after recrystallization with 95% ethanol . This method is industrially viable due to its simplicity and avoidance of hazardous reagents like chromium trioxide.

Ullmann Coupling of 3-Chlorobenzoic Acid Derivatives

The Ullmann reaction provides an alternative route by introducing the methoxy group via copper-catalyzed coupling. This method is particularly useful when starting from 3-chlorobenzoic acid or its esters.

Mechanistic Insights and Substrate Compatibility

Aryl halides with electron-withdrawing groups (EWGs), such as the carboxylic acid moiety in 3-chlorobenzoic acid, facilitate oxidative addition to copper(I) intermediates. The reaction with sodium methoxide proceeds as follows:

Key studies demonstrate that EWGs enhance reaction rates, with yields reaching 75–80% when using N,N-dimethylglycine as a ligand. Solvent selection (e.g., dimethylformamide) and temperature control (80–100°C) are critical to minimizing decarboxylation side reactions.

Diazonium Salt-Mediated Methoxylation

Although less efficient, diazonium salt chemistry offers a pathway to introduce methoxy groups via nucleophilic aromatic substitution. This method involves:

-

Nitration : Methyl benzoate is nitrated to methyl 3-nitrobenzoate, exploiting the meta-directing effect of the ester group .

-

Reduction : The nitro group is reduced to an amine using catalytic hydrogenation.

-

Diazotization : Treatment with nitrous acid (HNO₂) generates a diazonium salt.

-

Methoxylation : Reaction with methoxide ions, though this step often suffers from low yields due to competing reduction pathways .

While theoretically feasible, practical challenges include the instability of diazonium intermediates and the formation of undesired reduction products (e.g., unsubstituted benzoic acid). Consequently, this route is rarely employed industrially.

Sulfonic Acid Substitution Under Autoclave Conditions

Early industrial methods relied on substituting sulfonic acid groups with hydroxide at high temperatures. For example, 3-sulfobenzoic acid reacts with sodium hydroxide in an autoclave to yield 3-hydroxybenzoic acid, which is subsequently methylated:

Chlorination of the methoxy-substituted product then affords the target compound. However, this multi-step process is energy-intensive and has largely been supplanted by direct chlorination.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

Industrial Production Considerations

For large-scale synthesis, the direct chlorination method is preferred due to its single-step protocol and compatibility with standard reactor setups. Key industrial adaptations include:

-

Continuous Flow Systems : To enhance heat dissipation and minimize byproduct formation during exothermic chlorination.

-

Solvent Recycling : Acetic acid is recovered via distillation, reducing waste.

-

Quality Control : Recrystallization in ethanol-water mixtures ensures ≥98% purity, meeting pharmaceutical-grade standards .

Análisis De Reacciones Químicas

Enzymatic Demethylation

This compound undergoes selective O-demethylation catalyzed by engineered CYP199A4 enzymes under peroxide-driven conditions :

This biocatalytic system achieves remarkable regioselectivity without requiring NADPH cofactors, making it valuable for green chemistry applications .

Sequential Chlorination Reactions

The compound serves as an intermediate in the synthesis of polyhalogenated derivatives through controlled chlorination :

Key chlorination parameters:

Esterification Pathways

The carboxylic acid group undergoes efficient esterification under standard conditions :

textThis compound + ROH → Esters

| Ester Type | Conditions | Application |

|---|---|---|

| Isopropyl ester | SOCl₂-mediated chloride + isopropanol | Pharmaceutical intermediates |

| Methyl ester | Diazomethane in ether | Analytical standards |

Reaction achieves >90% conversion when using 1.05 equivalents of alcohol relative to acid chloride intermediate .

Polymer Modification Reactions

The compound participates in condensation polymerizations :

text2-(3-Chloro-4-methoxybenzoyl)benzoic acid → Polyesters

| Property Enhancement | Effect | Reference |

|---|---|---|

| Thermal stability | Increases Tg by 15-20°C | |

| Solubility | Improves in polar aprotic solvents | |

| Mechanical strength | Enhances tensile modulus by 30% |

Analytical Behavior

Key chromatographic properties :

These reaction profiles demonstrate the compound's utility as a multifunctional building block in medicinal chemistry, materials science, and industrial synthesis . The controlled chlorination and enzymatic demethylation pathways offer particularly valuable routes for creating structurally complex molecules with high precision .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 3-Chloro-4-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. Its structural similarity to other benzoic acid derivatives allows it to participate in reactions leading to biologically active molecules.

- Antimicrobial Activity :

Industrial Applications

- Dyes and Pigments :

- Agricultural Chemicals :

Analytical Applications

- Chromatography :

- Molecular Testing :

Case Studies

- Synthesis of Anti-inflammatory Agents :

- Development of Antimicrobial Compounds :

Mecanismo De Acción

The mechanism of action of 3-chloro-4-methoxybenzoic acid depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the inhibition of prostaglandin synthesis .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The bioactivity and physicochemical properties of 3-chloro-4-methoxybenzoic acid are influenced by substituent positions and types. Below is a comparative analysis with key analogs:

Bioactivity and Mechanism of Action

- Proteostasis Modulation : this compound outperforms analogs like 4-methoxybenzoic acid in activating cathepsins B and L (467% activation), critical for protein degradation in aging .

- Antimicrobial Activity : While 4-methoxybenzaldehyde (a related aldehyde) shows broad-spectrum antimicrobial activity, this compound specifically inhibits E. coli and C. albicans .

- Synthetic Utility: The chlorine atom enhances electrophilicity, making it a preferred substrate for synthesizing amides (e.g., antiplasmodial compound 53 ) compared to non-chlorinated analogs.

Physicochemical and Metabolic Stability

- Solubility : The methoxy group improves water solubility compared to purely chlorinated analogs (e.g., 3-chlorobenzoic acid). However, 3-chloro-4-hydroxybenzoic acid is more acidic and polar due to the -OH group .

- Degradation: In Nocardia spp., this compound is co-oxidized with p-methoxybenzoic acid to 5-chloroisovanillic acid, whereas non-chlorinated analogs undergo faster degradation .

Actividad Biológica

3-Chloro-4-methoxybenzoic acid (C₈H₇ClO₃), a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a chlorine atom at the meta position and a methoxy group at the para position. Its molecular formula is C₈H₇ClO₃, with a melting point of 213-215 °C . The presence of these functional groups influences its solubility and reactivity, making it suitable for various biological applications.

Enzyme Interaction Studies

Recent studies have highlighted the compound's potent interaction with key enzymes involved in protein degradation pathways. In particular, this compound has been shown to significantly activate cathepsins B and L, which are crucial for lysosomal protein degradation. In cell-based assays, it exhibited an activation rate of 467.3 ± 3.9% for these enzymes . This suggests its potential role in enhancing proteostasis, particularly in aging cells where these pathways typically decline.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated across different cell lines, including human foreskin fibroblasts (CCD25sk), Hep-G2 (liver cancer), and A2058 (melanoma). At concentrations of 1 and 10 μg/mL, the compound demonstrated no significant cytotoxicity, with cell growth inhibition rates below 6% across all tested lines . This low toxicity profile indicates its potential as a safe therapeutic candidate.

The biological activity of this compound appears to be mediated through its ability to modulate enzyme activities involved in cellular degradation processes. The compound's structural features enhance its binding affinity to these enzymes, promoting their activation and potentially leading to improved cellular health .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Activation of Cathepsins B & L | Cytotoxicity (Cell Lines) | Notes |

|---|---|---|---|

| This compound | High (467.3 ± 3.9%) | Low (<6%) | Strong potential as an anti-aging agent |

| 4-Hydroxybenzoic acid | Moderate | Moderate | Previously studied for antimicrobial properties |

| 4-Methoxybenzoic acid | Low | Moderate | Less effective in enzyme activation |

Case Studies and Research Findings

Several studies have explored the broader implications of using this compound in therapeutic contexts:

Q & A

Q. Basic: What are the common synthetic routes for 3-chloro-4-methoxybenzoic acid?

Answer:

A primary synthesis route involves the chlorination of 4-methoxybenzoic acid. For example, thionyl chloride (SOCl₂) is used to convert this compound into its acyl chloride derivative under controlled conditions (87% yield) . Alternatively, chlorination of 4-(methylsulfanyl)benzoic acid with Cl₂ gas and FeCl₃ catalysis is documented, though this method may require optimization for purity . Key steps include refluxing with excess SOCl₂, followed by purification via recrystallization.

Q. Advanced: How can researchers optimize reaction conditions to minimize by-products during chlorination?

Answer:

By-products often arise from over-chlorination or incomplete substitution. To mitigate this:

- Use stoichiometric control of Cl₂ gas or SOCl₂, monitoring reaction progress via TLC or HPLC .

- Employ catalysts like FeCl₃ at 40–60°C to enhance regioselectivity .

- For acyl chloride synthesis, excess SOCl₂ (8 equiv.) and inert atmospheres (N₂/Ar) improve yield . Post-reaction, quenching with ice-water and neutralization with NaHCO₃ can isolate the product effectively .

Q. Basic: What analytical methods are suitable for purity assessment?

Answer:

- Titration: USP methods for related chlorobenzoates involve potentiometric titration with 0.5 N NaOH in alcohol/water mixtures .

- Melting Point: Compare observed mp (e.g., 184–185°C for derivatives) with literature values .

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Q. Advanced: How can NMR spectroscopy resolve structural ambiguities in derivatives?

Answer:

¹H/¹³C NMR is critical for verifying substitution patterns. For example:

- In 3-chloro-4-methoxybenzoyl chloride, aromatic protons show distinct coupling patterns (e.g., δ = 8.14 ppm, d, J = 2.3 Hz for H-2; δ = 7.01 ppm, d, J = 8.8 Hz for H-5) .

- ¹³C NMR confirms carbonyl (δ = 166.40 ppm) and methoxy (δ = 56.69 ppm) groups . For ambiguous cases, DEPT-135 or 2D experiments (HSQC, HMBC) can differentiate substituents .

Q. Basic: What are the stability considerations for this compound under storage?

Answer:

- Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

- Avoid prolonged exposure to bases, which may cleave the methoxy group .

- Monitor degradation via periodic FT-IR for carbonyl (1700–1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) bands .

Q. Advanced: How do microbial pathways degrade this compound?

Answer:

Pseudomonas sp. WR912 metabolizes chlorobenzoates via ortho-cleavage pathways:

- Initial dioxygenation forms dihydrodiol intermediates, followed by dehydrogenase action to produce chlorocatechols .

- Catechol 1,2-dioxygenase and muconate cycloisomerase then catalyze ring cleavage . Cometabolism studies with 3,5-dimethylbenzoate suggest adaptive enzyme induction for diverse substrates .

Q. Basic: What safety protocols are essential during handling?

Answer:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .

- Neutralize waste with 10% NaOH before disposal, and segregate halogenated waste for professional treatment .

- Emergency procedures: For skin contact, rinse with water for 15 min; for ingestion, seek medical attention .

Q. Advanced: How can computational tools aid in retrosynthetic planning?

Answer:

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step syntheses:

- Predict feasible routes using precursor scoring and plausibility thresholds (>0.01) .

- Optimize atom economy by evaluating alternatives (e.g., substituting Cl with –SCH₃ via nucleophilic attack) .

Q. Basic: What pharmaceutical applications are associated with this compound?

Answer:

- Serves as a precursor in vorozole (antifungal agent) synthesis via nitro-group reduction and ring functionalization .

- Used in immunochemical assays as a biomarker for pyrethroid insecticide exposure .

Q. Advanced: How to address contradictions in reported melting points or spectral data?

Answer:

Propiedades

IUPAC Name |

3-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCQUQXCTOPJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191343 | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37908-96-6 | |

| Record name | 3-Chloro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE349DXL4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.